molecular formula C8H10O3 B1194139 2,5-Furandione, polymer with 2-methyl-1-propene CAS No. 26426-80-2

2,5-Furandione, polymer with 2-methyl-1-propene

Cat. No. B1194139
CAS RN: 26426-80-2
M. Wt: 154.16 g/mol
InChI Key: RPOCFUQMSVZQLH-UHFFFAOYSA-N
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Patent
US03983095

Procedure details

Following the general procedure of Example 2 equimolar proportions of isobutylene and maleic anhydride were copolymerized in a pressure reactor employing a peroxide catalyst to produce an isobutylene-maleic anhydride copolymer which was found to have a molecular weight of about 7,000,000. 9 Grams of said copolymer was dissolved in 41 grams of N-methylpyrrolidone and a solution of 0.09 gram of diethylene glycol in 4 grams of N-methylpyrrolidone was added thereto to produce a spinning dope containing 16.6% by weight of the copolymer and 1% by weight of said copolymer of the diethylene glycol cross-linking agent. when the solution was homogeneous, it was forced under a pressure of 70 pounds per square inch through a 15 hole spinnerette of 3 mil thickness into a coagulation bath of water at a temperature of 23°C. The resulting fiber was collected from the coagulation bath and placed in an oven at 105°C. for one hour to complete drying and solvent stripping from the fibers and to accomplish the cross-linking reaction. The fibers were then placed in a pressure vessel at room temperature and treated with gaseous ammonia at a pressure of 20 p.s.i. for 1 hour. The resulting fiber product was determined to have a gel capacity of 406 grams per gram in distilled water and 35 grams per gram in 0.27 N sodium chloride solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:4])[CH3:3].[C:5]1(=[O:11])[O:10][C:8](=[O:9])[CH:7]=[CH:6]1>>[CH3:3][C:2](=[CH2:1])[CH3:4].[C:8]1(=[O:9])[O:10][C:5](=[O:11])[CH:6]=[CH:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Three
Name
peroxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
copolymerized in a pressure reactor

Outcomes

Product
Name
Type
product
Smiles
CC(C)=C.C1(\C=C/C(=O)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.